An In-depth Technical Guide to 4-Cyclopropyl-4-methylpyrrolidin-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Cyclopropyl-4-methylpyrrolidin-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyclopropyl-4-methylpyrrolidin-2-one, a heterocyclic organic compound featuring a pyrrolidinone core. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document extrapolates its core chemical properties, proposes a viable synthetic route, and discusses its potential applications in drug discovery and medicinal chemistry. This analysis is based on established principles of organic chemistry and the well-documented characteristics of analogous pyrrolidinone derivatives. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidinone-based compounds.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in drug discovery. The five-membered lactam structure offers a unique combination of properties:
-
Hydrogen Bonding Capacity: The secondary amide within the pyrrolidinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
-
Metabolic Stability: The cyclic amide is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts.
-
Favorable Physicochemical Properties: Pyrrolidinone derivatives often exhibit good solubility and permeability, desirable traits for drug candidates.
-
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidinone ring allows for the introduction of stereocenters, enabling the synthesis of chiral molecules with specific three-dimensional orientations for optimal target binding.[1]
The subject of this guide, 4-Cyclopropyl-4-methylpyrrolidin-2-one, incorporates a spirocyclic cyclopropyl group at the 4-position. This structural feature is of particular interest in modern drug design as it introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and selectivity for protein targets.
Physicochemical Properties of 4-Cyclopropyl-4-methylpyrrolidin-2-one
| Property | Value | Source |
| CAS Number | 959240-08-5 | [3] |
| Molecular Formula | C₈H₁₃NO | [3] |
| Molecular Weight | 139.19 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 279.3 ± 9.0 °C (Predicted) | [3] |
| Density | 1.099 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 16.62 ± 0.40 (Predicted) | [3] |
Proposed Synthesis Methodology
A plausible and efficient synthetic route to 4-Cyclopropyl-4-methylpyrrolidin-2-one can be designed based on established methods for the synthesis of 4,4-disubstituted pyrrolidinones.[4][5] A retro-synthetic analysis suggests a Michael addition followed by intramolecular cyclization as a key strategy.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Cyclopropyl-4-methylpyrrolidin-2-one.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Michael Addition
-
To a solution of sodium ethoxide (NaOEt) in ethanol, add cyclopropyl methyl ketone at room temperature.
-
Slowly add acrylonitrile to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.
Causality: The strong base (NaOEt) deprotonates the α-carbon of cyclopropyl methyl ketone, generating a nucleophilic enolate which then attacks the electrophilic β-carbon of acrylonitrile in a conjugate addition reaction.
Step 2: Hydrolysis of the Nitrile
-
Dissolve the crude Michael adduct in a mixture of water and sulfuric acid.
-
Heat the mixture to reflux for several hours until the nitrile group is fully hydrolyzed to a carboxylic acid (monitored by IR spectroscopy - disappearance of the C≡N stretch).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to an appropriate pH.
-
Extract the hydrolyzed intermediate with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude γ-amino acid precursor.
Causality: Acid-catalyzed hydrolysis converts the nitrile functionality into a carboxylic acid, which is a necessary precursor for the subsequent lactamization.
Step 3: Reductive Cyclization
-
Dissolve the crude γ-amino acid precursor in a suitable solvent (e.g., methanol or ethanol).
-
Add a hydrogenation catalyst, such as Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat the mixture and stir vigorously for 12-24 hours.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Cyclopropyl-4-methylpyrrolidin-2-one.
Causality: The hydrogenation conditions reduce the ketone and facilitate the intramolecular cyclization of the resulting amino alcohol to form the stable five-membered lactam ring.
Expected Spectral Characterization
Based on the structure of 4-Cyclopropyl-4-methylpyrrolidin-2-one and spectral data of similar compounds, the following spectral characteristics are anticipated:
-
¹H NMR:
-
A singlet for the methyl protons.
-
Multiplets in the upfield region for the cyclopropyl protons.
-
Distinct signals for the diastereotopic methylene protons of the pyrrolidinone ring.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon in the downfield region (~170-180 ppm).
-
Signals for the quaternary carbon and the carbons of the pyrrolidinone ring.
-
Upfield signals for the methyl and cyclopropyl carbons.
-
-
IR Spectroscopy:
-
A strong absorption band for the C=O stretch of the lactam (~1680-1700 cm⁻¹).
-
A broad absorption for the N-H stretch (~3200-3400 cm⁻¹).
-
C-H stretching vibrations for the alkyl and cyclopropyl groups.
-
-
Mass Spectrometry:
Potential Applications in Drug Discovery
The unique structural features of 4-Cyclopropyl-4-methylpyrrolidin-2-one suggest its potential as a valuable building block in the development of novel therapeutics. The pyrrolidinone core is associated with a wide range of biological activities, including:
-
Anticancer Activity: Many pyrrolidinone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[2][9] The introduction of the spiro-cyclopropyl moiety could enhance the potency and selectivity of these compounds.
-
Antimicrobial and Antiviral Agents: The pyrrolidinone scaffold is present in several antimicrobial and antiviral drugs.[10][11] Novel derivatives are continuously being explored to combat drug-resistant pathogens.
-
Central Nervous System (CNS) Disorders: Pyrrolidinone-containing compounds, such as piracetam, have been investigated for their nootropic effects. The lipophilic nature of the cyclopropyl group may facilitate blood-brain barrier penetration, making this scaffold attractive for CNS drug discovery.
-
Enzyme Inhibition: The rigid conformation imparted by the spiro-cyclopropyl group could lead to potent and selective enzyme inhibitors, a key strategy in modern drug design.[12]
Logical Relationship Diagram: From Structure to Potential Application
Caption: Relationship between the structural features and potential applications.
Conclusion and Future Directions
4-Cyclopropyl-4-methylpyrrolidin-2-one represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, a plausible synthetic strategy, and a rationale for its potential biological applications based on the established importance of the pyrrolidinone scaffold.
Future research should focus on the practical synthesis and thorough characterization of this compound. Experimental validation of its physicochemical properties and detailed spectral analysis are crucial next steps. Subsequently, screening for biological activity in various assays will be essential to uncover its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of 4-Cyclopropyl-4-methylpyrrolidin-2-one but also contribute to the broader understanding of how spirocyclic scaffolds can be utilized to design the next generation of innovative medicines.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available at: [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University Research Repository. Available at: [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. Available at: [Link]
-
Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Huskie Commons. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available at: [Link]
-
Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University Research Repository. Available at: [Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. (2020). Al-Nahrain Journal of Science. Available at: [Link]
-
2-Pyrrolidinone. (n.d.). NIST WebBook, SRD 69. Available at: [Link]
-
(4R)-4-(2-Methylpropyl)pyrrolidin-2-one. (n.d.). PubChem. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate. Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. Available at: [Link]
-
A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (n.d.). ResearchGate. Available at: [Link]_
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure.. (2009). Semantic Scholar. Available at: [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-CYCLOPROPYL-4-METHYL-2-PYRROLIDINONE | 959240-08-5 [amp.chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
